molecular formula C15H17NO3S B7497937 N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide

N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide

Cat. No. B7497937
M. Wt: 291.4 g/mol
InChI Key: DIVABEOCFYEJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide, also known as HPEMS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that is of interest to researchers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. These properties may be useful in the treatment of other diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide in lab experiments is its high potency and specificity. N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has been shown to have a strong inhibitory effect on cancer cells, making it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide in lab experiments is its relatively high cost compared to other compounds that are commonly used in cancer research.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide. One area of interest is the development of new cancer therapies based on N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide. Researchers are also interested in studying the potential use of N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide in the treatment of other diseases such as arthritis and cardiovascular disease. Additionally, there is a need for further research on the mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis method of N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-phenylethanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-6-5-9-14(10-12)20(18,19)16-11-15(17)13-7-3-2-4-8-13/h2-10,15-17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVABEOCFYEJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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